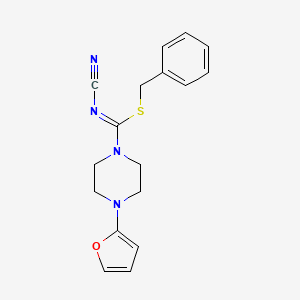![molecular formula C17H18N4 B13881221 2-methyl-6-(1-phenylpyrrolidin-3-yl)-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13881221.png)
2-methyl-6-(1-phenylpyrrolidin-3-yl)-5H-pyrrolo[3,2-d]pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-6-(1-phenylpyrrolidin-3-yl)-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and synthetic organic chemistry. This compound is characterized by its unique structure, which includes a pyrrolo[3,2-d]pyrimidine core substituted with a 2-methyl group and a 1-phenylpyrrolidin-3-yl moiety. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it a valuable target for research and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-(1-phenylpyrrolidin-3-yl)-5H-pyrrolo[3,2-d]pyrimidine typically involves a multi-step process. One common method starts with the transformation of itaconic acid into 1-methyl and 1-phenyl substituted 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxylic acids. This is followed by parallel amidation with a series of aliphatic amines to afford the desired carboxamides .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the principles of parallel synthesis and solution-phase approaches used in laboratory settings can be scaled up for industrial applications. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for achieving high yields and purity in large-scale production.
化学反応の分析
Types of Reactions
2-methyl-6-(1-phenylpyrrolidin-3-yl)-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted pyrimidine derivatives, which can be further functionalized for specific applications.
科学的研究の応用
2-methyl-6-(1-phenylpyrrolidin-3-yl)-5H-pyrrolo[3,2-d]pyrimidine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2-methyl-6-(1-phenylpyrrolidin-3-yl)-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with receptors to exert anti-inflammatory effects .
類似化合物との比較
Similar Compounds
- 6-(5-oxo-1-phenylpyrrolidin-3-yl)pyrimidine-5-carboxamides
- 2-substituted 3-(dimethylamino)prop-2-enoates
- Pyrazole analogues of histamine
Uniqueness
2-methyl-6-(1-phenylpyrrolidin-3-yl)-5H-pyrrolo[3,2-d]pyrimidine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development .
特性
分子式 |
C17H18N4 |
|---|---|
分子量 |
278.35 g/mol |
IUPAC名 |
2-methyl-6-(1-phenylpyrrolidin-3-yl)-5H-pyrrolo[3,2-d]pyrimidine |
InChI |
InChI=1S/C17H18N4/c1-12-18-10-17-16(19-12)9-15(20-17)13-7-8-21(11-13)14-5-3-2-4-6-14/h2-6,9-10,13,20H,7-8,11H2,1H3 |
InChIキー |
PDDGDKQNFMSMFS-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C2C(=N1)C=C(N2)C3CCN(C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



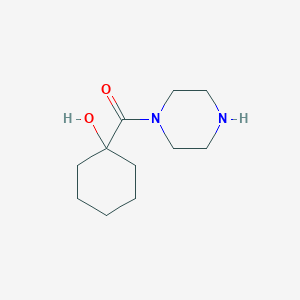
![tert-butyl N-[2-[(2-bromoacetyl)-pentan-3-ylamino]ethyl]carbamate](/img/structure/B13881176.png)
![2-Methyl-6-(4-methylphenyl)-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B13881178.png)

![N-[3-(dibutylamino)-4-methylphenyl]acetamide](/img/structure/B13881188.png)
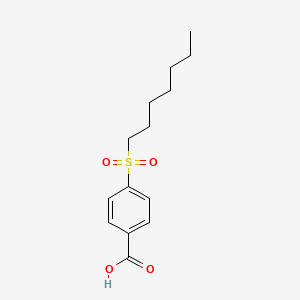
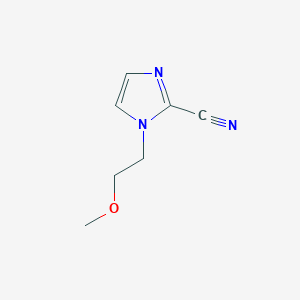

![2-[3-(3-Oxobut-1-enyl)phenyl]acetic acid](/img/structure/B13881231.png)
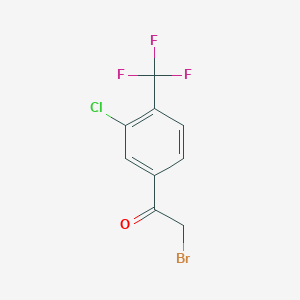
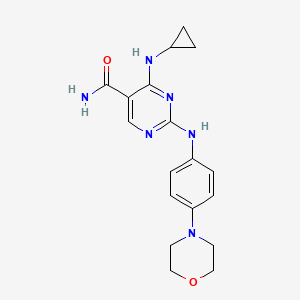
![2-[4-(4-acetylpiperazin-1-yl)anilino]-4-(1H-indazol-6-ylamino)pyrimidine-5-carboxamide](/img/structure/B13881243.png)
